
Ibutamoren
Übersicht
Beschreibung
Ibutamoren, auch bekannt als MK-677, ist ein potenter, langwirksamer, oral verabreichbarer, selektiver und nicht-peptidischer Agonist des Ghrelin-Rezeptors. Es ist ein Wachstumshormon-Sekretagog, das die Wachstumshormon-stimulierende Wirkung des endogenen Hormons Ghrelin nachahmt. This compound hat sich gezeigt, dass es die Sekretion verschiedener Hormone, einschließlich Wachstumshormon und Insulin-ähnlichem Wachstumsfaktor 1, erhöht, ohne die Cortisolspiegel zu beeinflussen .
Herstellungsmethoden
Die Synthese von this compound umfasst mehrere Schritte, darunter die Bildung von Schlüsselzwischenprodukten und deren anschließende Reaktionen. Der Syntheseweg beinhaltet typischerweise die Herstellung des Spiroindolin-Zwischenprodukts, gefolgt von dessen Kupplung mit anderen Komponenten zur Bildung des Endprodukts. Industrielle Produktionsmethoden verwenden oft Hochleistungsflüssigkeitschromatographie und Massenspektrometrie, um die Reinheit und Qualität der Verbindung zu gewährleisten .
Vorbereitungsmethoden
The synthesis of ibutamoren involves several steps, including the formation of key intermediates and their subsequent reactions. The synthetic route typically involves the preparation of the spiroindoline intermediate, followed by its coupling with other components to form the final product. Industrial production methods often utilize high-performance liquid chromatography and mass spectrometry to ensure the purity and quality of the compound .
Analyse Chemischer Reaktionen
Ibutamoren durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution. Gängige Reagenzien, die in diesen Reaktionen verwendet werden, sind starke Oxidationsmittel, Reduktionsmittel und Nucleophile. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind hydroxylierte und dealkylierte Derivate. Diese Reaktionen werden typischerweise unter kontrollierten Bedingungen durchgeführt, um sicherzustellen, dass das gewünschte Produkt erhalten wird .
Wissenschaftliche Forschungsanwendungen
Growth Hormone Deficiency
Ibutamoren is primarily investigated for its role in treating growth hormone deficiency (GHD). It has been designated as an orphan drug by the FDA and the European Medicines Agency, allowing for its study in rare diseases associated with GHD .
Clinical Findings:
Sarcopenia and Muscle Wasting
This compound has been explored for its effects on sarcopenia, particularly in older adults at risk of muscle loss. Research indicates that it may help preserve lean body mass in this population.
Case Studies:
- A two-year randomized controlled trial demonstrated increased GH secretion and fat-free mass in older adults . However, functional improvements were noted only in sarcopenic individuals .
Alzheimer’s Disease
There has been interest in this compound's potential to slow cognitive decline in Alzheimer's disease through its effects on IGF-1 levels. However, a large randomized controlled trial found no significant difference between this compound and placebo regarding cognitive function or physical decline over 12 months .
Bone Health
Although this compound activates biomarkers signaling bone resorption, it has not been shown to improve bone mineral density significantly . Further research is needed to clarify its role in osteoporosis treatment.
Summary of Clinical Trials
The following table summarizes various clinical trials involving this compound across different conditions:
Condition | Dosage | Duration | Outcome |
---|---|---|---|
Growth Hormone Deficiency | 25 mg daily | 12 months | Increased IGF-1, slight metabolic benefits |
Sarcopenia | 25 mg daily | 12 months | Increased fat-free mass |
Alzheimer’s Disease | 25 mg daily | 12 months | No significant cognitive improvement |
Post-Hip Fracture | 25 mg daily | 6 months | Improved nutritional status |
Older Adults | 2-25 mg daily | Up to 2 years | Preservation of fat-free mass |
Wirkmechanismus
Ibutamoren exerts its effects by mimicking the action of ghrelin, a hormone that stimulates the release of growth hormone from the pituitary gland. By binding to ghrelin receptors in the brain, this compound prompts the release of growth hormone and insulin-like growth factor 1. This activation leads to increased muscle mass, bone density, and overall physical performance. The molecular targets and pathways involved include the growth hormone receptor and the insulin-like growth factor 1 receptor .
Vergleich Mit ähnlichen Verbindungen
Ibutamoren wird oft mit anderen Wachstumshormon-Sekretagogen wie Ipamorelin und MK-2866 (Ostarin) verglichen. Während Ipamorelin ein Peptid ist, das subkutan injiziert werden muss, ist this compound eine nicht-peptidische Verbindung mit ausgezeichneter Bioverfügbarkeit nach oraler Verabreichung. MK-2866 hingegen ist ein selektiver Androgenrezeptormodulator, der auf das Muskelwachstum abzielt. Der einzigartige Wirkmechanismus von this compound und seine Fähigkeit, oral verabreicht zu werden, machen es zu einer wertvollen Verbindung für die Forschung und potenzielle therapeutische Anwendungen .
Biologische Aktivität
Ibutamoren, also known as MK-0677 or this compound mesylate, is a non-peptidyl growth hormone secretagogue (GHS) that has garnered significant attention for its potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, effects on growth hormone (GH) levels, and relevant clinical research findings.
This compound functions primarily as an agonist of the ghrelin receptor (GHSR), which is predominantly located in the hypothalamus. By binding to these receptors, this compound stimulates the release of growth hormone from the anterior pituitary gland. It also acts as an antagonist to somatostatin, a hormone that inhibits GH release, thereby prolonging the elevation of GH levels post-administration .
Pharmacokinetics
This compound is characterized by:
- Oral Bioavailability : Greater than 60%, allowing it to be administered orally.
- Half-life : Approximately 12 hours, enabling once-daily dosing .
- Potency : Demonstrated significant increases in serum GH and insulin-like growth factor 1 (IGF-1) levels following administration .
1. Effects on GH and IGF-1 Levels
A pivotal study investigated the impact of this compound on GH secretion in older adults. In this double-blind, placebo-controlled trial involving 65 participants aged 60 to 81, subjects received daily doses of this compound for two years. The results indicated that:
- Serum IGF-1 levels increased significantly in those receiving this compound compared to placebo.
- GH levels remained elevated throughout the treatment period and returned to baseline after cessation .
2. Body Composition Changes
Another study highlighted the effects of this compound on body composition:
- Participants exhibited an increase in fat-free mass and a redistribution of subcutaneous fat to the limbs.
- Improvements were particularly noted in sarcopenic individuals, suggesting potential benefits for muscle mass preservation in aging populations .
3. Metabolic Effects
Research has also explored the metabolic implications of this compound:
- A study showed that oral administration at doses ranging from 4 mg/kg resulted in a 1.8-fold increase in peak GH concentrations without significant changes in overall body weight or fat mass after six weeks .
- Additionally, there was evidence suggesting potential benefits for conditions such as osteoporosis and cachexia associated with cancer .
Table: Summary of Key Clinical Findings
Safety and Side Effects
This compound has been reported to have a favorable safety profile. Common side effects include:
Eigenschaften
IUPAC Name |
2-amino-2-methyl-N-[(2R)-1-(1-methylsulfonylspiro[2H-indole-3,4'-piperidine]-1'-yl)-1-oxo-3-phenylmethoxypropan-2-yl]propanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36N4O5S/c1-26(2,28)25(33)29-22(18-36-17-20-9-5-4-6-10-20)24(32)30-15-13-27(14-16-30)19-31(37(3,34)35)23-12-8-7-11-21(23)27/h4-12,22H,13-19,28H2,1-3H3,(H,29,33)/t22-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMUPQWIGCOZEOY-JOCHJYFZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC(COCC1=CC=CC=C1)C(=O)N2CCC3(CC2)CN(C4=CC=CC=C34)S(=O)(=O)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C(=O)N[C@H](COCC1=CC=CC=C1)C(=O)N2CCC3(CC2)CN(C4=CC=CC=C34)S(=O)(=O)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36N4O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90166700 | |
Record name | Ibutamoren | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90166700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
528.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
159634-47-6 | |
Record name | Ibutamoren | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=159634-47-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ibutamoren [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0159634476 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ibutamoren | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90166700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 159634-47-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | IBUTAMOREN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GJ0EGN38UL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does MK-677 (Ibutamoren) interact with its target and what are the downstream effects?
A1: MK-677 acts as a growth hormone secretagogue, meaning it stimulates the secretion of growth hormone (GH). It achieves this by mimicking the action of ghrelin, a naturally occurring hormone that binds to the growth hormone secretagogue receptor (GHSR). [, ] This binding leads to a cascade of signaling events that ultimately result in increased GH release from the pituitary gland. Elevated GH levels subsequently promote the production of insulin-like growth factor-1 (IGF-1), a hormone with anabolic effects in various tissues. [, ]
Q2: What is the efficacy of MK-677 in treating Alzheimer's Disease, as investigated in the provided research?
A2: A double-blind, multicenter study involving 563 patients with mild to moderate Alzheimer's disease investigated the efficacy of MK-677. [] While MK-677 successfully increased serum IGF-1 levels significantly (60.1% at 6 weeks and 72.9% at 12 months), it did not demonstrate a statistically significant improvement in cognitive function or slow the progression of the disease compared to the placebo group. [] This suggests that despite engaging its target and increasing IGF-1, MK-677 might not be an effective treatment strategy for Alzheimer's disease.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.